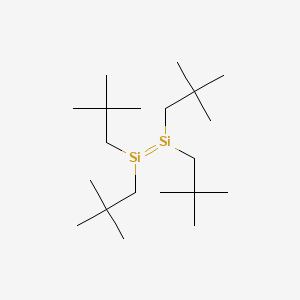
Methyl chloro(2-hexadecylcyclopropylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl chloro(2-hexadecylcyclopropylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclopropylidene ring, a chloro group, and a long hexadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro(2-hexadecylcyclopropylidene)acetate typically involves the esterification of chloroacetic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production processes. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl chloro(2-hexadecylcyclopropylidene)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl chloro(2-hexadecylcyclopropylidene)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of lipid metabolism due to its long hexadecyl chain.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl chloro(2-hexadecylcyclopropylidene)acetate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, leading to the release of the active components. The long hexadecyl chain can interact with lipid membranes, affecting their fluidity and function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chloroacetate: Similar ester structure but lacks the cyclopropylidene ring and long hexadecyl chain.
Methyl 2-(2-chlorophenyl)acetate: Contains a phenyl ring instead of a cyclopropylidene ring.
Methyl salicylate: An ester with a hydroxyl group on the aromatic ring
Uniqueness
Methyl chloro(2-hexadecylcyclopropylidene)acetate is unique due to its combination of a cyclopropylidene ring, a chloro group, and a long hexadecyl chain This unique structure imparts specific chemical and physical properties that are not found in other similar compounds
Propriétés
Numéro CAS |
89879-09-4 |
|---|---|
Formule moléculaire |
C22H39ClO2 |
Poids moléculaire |
371.0 g/mol |
Nom IUPAC |
methyl 2-chloro-2-(2-hexadecylcyclopropylidene)acetate |
InChI |
InChI=1S/C22H39ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20(19)21(23)22(24)25-2/h19H,3-18H2,1-2H3 |
Clé InChI |
DZBVYZPITDSMBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1CC1=C(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)



![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)


![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)

silane](/img/structure/B14376772.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)


